molecular formula C9H8BrN3 B1281934 3-(4-bromophenyl)-1H-pyrazol-4-amine CAS No. 91857-98-6

3-(4-bromophenyl)-1H-pyrazol-4-amine

Cat. No.: B1281934
CAS No.: 91857-98-6
M. Wt: 238.08 g/mol
InChI Key: HCQTVTWAYCKVBL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the third position and an amine group at the fourth position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-bromophenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, resulting in behavioral changes and impaired body movement. Additionally, this compound has been linked to oxidative stress by increasing the levels of reactive oxygen species, which can negatively affect cellular components .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of acetylcholinesterase in the brain, leading to changes in nerve impulse transmission and behavior . Furthermore, the increase in reactive oxygen species levels can cause oxidative damage to cellular components, affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This results in prolonged nerve impulse transmission and potential neurotoxic effects. Additionally, the compound’s ability to increase reactive oxygen species levels can lead to oxidative stress, further impacting cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can induce oxidative stress and alter acetylcholinesterase activity over extended periods . These changes can lead to long-term behavioral and physiological effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where the compound’s impact on cellular function and behavior becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to inhibit acetylcholinesterase and increase reactive oxygen species levels suggests its involvement in metabolic processes related to neurotransmission and oxidative stress . These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s ability to interact with biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-pyrazoline, which is then oxidized to yield the desired pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other heterocyclic derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1H-pyrazol-4-amine
  • 3-(4-Fluorophenyl)-1H-pyrazol-4-amine
  • 3-(4-Methylphenyl)-1H-pyrazol-4-amine

Uniqueness

3-(4-Bromophenyl)-1H-pyrazol-4-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQTVTWAYCKVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290020
Record name 3-(4-Bromophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91857-98-6
Record name 3-(4-Bromophenyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91857-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-5-(p-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Bromophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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